molecular formula C4H6Cl2N2 B1585981 2-(chloromethyl)-1H-imidazole Hydrochloride CAS No. 71670-77-4

2-(chloromethyl)-1H-imidazole Hydrochloride

Cat. No.: B1585981
CAS No.: 71670-77-4
M. Wt: 153.01 g/mol
InChI Key: OYBZNZWJLAXIJL-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1H-imidazole Hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-imidazole Hydrochloride typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, which produces 2-(chloromethyl)-1H-imidazole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1H-imidazole Hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and amino-imidazoles.

    Oxidation: Products include imidazole carboxylic acids and imidazole aldehydes.

    Reduction: Products include methyl-imidazoles.

Scientific Research Applications

2-(chloromethyl)-1H-imidazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the modification of biomolecules and the development of enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antifungal and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1H-imidazole Hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)pyridine Hydrochloride
  • 2-(chloromethyl)benzimidazole Hydrochloride
  • 2-(chloromethyl)thiazole Hydrochloride

Uniqueness

2-(chloromethyl)-1H-imidazole Hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industrial processes.

Biological Activity

2-(Chloromethyl)-1H-imidazole Hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₄H₅ClN₂
  • CAS Number : 71670-77-4
  • Molecular Weight : 110.55 g/mol

The compound contains a chloromethyl group attached to an imidazole ring, which is known for its diverse biological activities. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling and proliferation pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels by modulating the activity of proteins involved in ROS production and detoxification .
  • Cell Death Pathways : The compound has been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is mediated through its interaction with heat shock protein 90 (HSP90), which plays a role in protein folding and stability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and ovarian cancer cells. For instance, it demonstrated an IC₅₀ value of 2.76 µM against OVXF 899 cell lines, indicating potent antitumor activity .
Cell LineIC₅₀ (µM)
OVXF 8992.76
PXF 17529.27
PRXF 22Rv11.143

Mechanistic Insights

The mechanism underlying its antitumor effects involves:

  • Inhibition of HSP90 : By inhibiting HSP90, the compound prevents the degradation of GPX4, an enzyme crucial for reducing lipid peroxides, thus blocking ferroptosis and promoting cell survival under oxidative stress conditions .
  • Induction of Apoptosis : The compound's ability to generate ROS can lead to DNA damage and subsequent apoptosis in cancer cells, as evidenced by increased p53 phosphorylation and upregulation of pro-apoptotic factors .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Human Melanoma Cells : A study demonstrated that the compound sensitized A375 melanoma cells to radiation therapy by enhancing ROS production, leading to increased DNA damage and apoptosis .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, highlighting its potential as a therapeutic agent against aggressive tumors .

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial:

  • Toxicity Reports : Acute toxicity studies indicate that while the compound can be harmful if ingested or inhaled, no chronic adverse effects have been reported under controlled exposure scenarios .
  • Irritation Potential : The compound is classified as causing skin irritation and serious eye damage upon contact; therefore, appropriate safety measures should be taken during handling .

Properties

IUPAC Name

2-(chloromethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBZNZWJLAXIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375418
Record name 2-(chloromethyl)-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71670-77-4
Record name 71670-77-4
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Record name 2-(chloromethyl)-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1H-imidazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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